molecular formula C18H20BrN B3047440 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide CAS No. 139417-75-7

1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No.: B3047440
CAS No.: 139417-75-7
M. Wt: 330.3 g/mol
InChI Key: SPNKEZPNVIOVTQ-UHFFFAOYSA-M
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Description

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound with the molecular formula C18H20BrN and a molecular weight of 330.27 g/mol . It is known for its unique structure, which includes a benzyl group attached to a trimethylindolium core. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide can be synthesized through the reaction of 2,3,3-trimethylindolenine with benzyl bromide . The reaction typically occurs under mild conditions, often at room temperature, and involves the nucleophilic substitution of the bromide ion by the indolenine nitrogen. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-2,3,3-trimethylindol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N.BrH/c1-14-18(2,3)16-11-7-8-12-17(16)19(14)13-15-9-5-4-6-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKEZPNVIOVTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577637
Record name 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139417-75-7
Record name 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
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1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
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1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Reactant of Route 5
1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Reactant of Route 6
1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide

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